molecular formula C15H21N5O2 B251268 2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide

2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide

Cat. No. B251268
M. Wt: 303.36 g/mol
InChI Key: OBSNZKJYOAUEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPTA is a tetrazole-based compound that has been synthesized using various methods.

Scientific Research Applications

BPTA has been extensively used in scientific research due to its potential applications in various fields. BPTA has been shown to inhibit the activity of the proteasome, which is a complex protein structure that plays a vital role in the degradation of intracellular proteins. BPTA has also been shown to inhibit the activity of the immunoproteasome, which is a variant of the proteasome that plays a crucial role in the immune system. BPTA has been used to study the role of the proteasome and immunoproteasome in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

BPTA inhibits the activity of the proteasome and immunoproteasome by binding to the active site of these complexes. BPTA binds irreversibly to the active site of the proteasome and immunoproteasome, preventing the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, which can induce cell death.
Biochemical and Physiological Effects:
BPTA has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. BPTA has also been shown to modulate the immune response by inhibiting the activity of the immunoproteasome. BPTA has been used to study the role of the proteasome and immunoproteasome in various diseases, including cancer and autoimmune disorders.

Advantages and Limitations for Lab Experiments

BPTA has several advantages in lab experiments. BPTA is a potent inhibitor of the proteasome and immunoproteasome, making it an excellent tool for studying the role of these complexes in various diseases. BPTA is also stable and can be easily synthesized using various methods. However, BPTA has some limitations in lab experiments. BPTA is an irreversible inhibitor of the proteasome and immunoproteasome, making it difficult to study the reversibility of the inhibition. BPTA can also induce cell death, making it challenging to study the long-term effects of proteasome and immunoproteasome inhibition.

Future Directions

BPTA has significant potential for future research. One potential future direction is the development of BPTA analogs that can selectively inhibit the activity of the proteasome and immunoproteasome. Another potential future direction is the study of the role of the proteasome and immunoproteasome in various diseases, including neurodegenerative disorders. BPTA can also be used to study the role of the proteasome and immunoproteasome in the immune response to infectious diseases. Overall, BPTA has significant potential for future research in various fields.
Conclusion:
In conclusion, BPTA is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in research. BPTA has been synthesized using various methods and has been extensively used in scientific research. BPTA inhibits the activity of the proteasome and immunoproteasome by binding to the active site of these complexes, leading to the accumulation of misfolded and damaged proteins and inducing cell death. BPTA has several advantages in lab experiments but also has some limitations. BPTA has significant potential for future research in various fields, including the development of BPTA analogs and the study of the role of the proteasome and immunoproteasome in various diseases.

Synthesis Methods

BPTA can be synthesized using various methods, including the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride, followed by the reaction of the resulting product with sodium azide and ethyl alcohol. The product obtained is then treated with tetrazole to obtain BPTA. Another method involves the reaction of 4-tert-butylphenol with 2-bromoacetic acid, followed by the reaction of the resulting product with sodium azide and ethyl alcohol. The product obtained is then treated with tetrazole to obtain BPTA.

properties

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide

InChI

InChI=1S/C15H21N5O2/c1-4-11(3)12-6-8-13(9-7-12)22-10-14(21)16-15-17-19-20(5-2)18-15/h6-9,11H,4-5,10H2,1-3H3,(H,16,18,21)

InChI Key

OBSNZKJYOAUEEV-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC

Origin of Product

United States

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